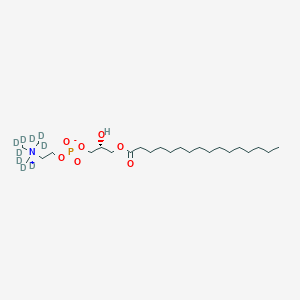

1-Palmitoyl-sn-glycero-3-phosphocholine-d9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Palmitoyl-sn-glycero-3-phosphocholine-d9 is a deuterated form of 1-Palmitoyl-sn-glycero-3-phosphocholine, a lysophosphatidylcholine. This compound is known for its proinflammatory activity and is widely used in the study of atherosclerosis . The deuterated version, this compound, is often utilized in research to trace metabolic pathways and study lipid metabolism due to its stable isotope labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 can be synthesized through the esterification of 1-palmitoyl-sn-glycero-3-phosphocholine with deuterated palmitic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, followed by purification steps such as column chromatography and recrystallization to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 undergoes various chemical reactions, including:

Oxidation: This reaction can be induced by reactive oxygen species, leading to the formation of oxidized lipid products.

Hydrolysis: Catalyzed by phospholipases, hydrolysis results in the cleavage of the phosphocholine headgroup.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other reactive oxygen species under physiological conditions.

Hydrolysis: Phospholipase A2 in a buffered aqueous solution.

Major Products Formed:

Oxidation: Oxidized lysophosphatidylcholine derivatives.

Hydrolysis: Glycerophosphocholine and free fatty acids.

Wissenschaftliche Forschungsanwendungen

1-Palmitoyl-sn-glycero-3-phosphocholine-d9 is extensively used in scientific research, including:

Chemistry: Studying lipid oxidation and stability.

Biology: Investigating lipid metabolism and signaling pathways.

Medicine: Researching the role of lysophosphatidylcholines in inflammatory diseases and atherosclerosis.

Industry: Used in the development of lipid-based drug delivery systems

Wirkmechanismus

1-Palmitoyl-sn-glycero-3-phosphocholine-d9 exerts its effects primarily through its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes such as phospholipase A2 and influence the production of inflammatory cytokines. The compound’s proinflammatory activity is linked to its ability to activate macrophages and endothelial cells, leading to the secretion of cytokines like interleukin-6 and tumor necrosis factor-alpha .

Vergleich Mit ähnlichen Verbindungen

1-Stearoyl-sn-glycero-3-phosphocholine: Another lysophosphatidylcholine with a stearic acid moiety.

1-Oleoyl-sn-glycero-3-phosphocholine: Contains an oleic acid moiety.

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: Similar structure but with an additional hydroxyl group.

Uniqueness: 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 is unique due to its deuterated palmitic acid, which makes it an excellent tracer in metabolic studies. Its stable isotope labeling allows for precise tracking of lipid metabolic pathways, providing valuable insights into lipid biochemistry .

Biologische Aktivität

1-Palmitoyl-sn-glycero-3-phosphocholine-d9 (also known as deuterated lysophosphatidylcholine) is a synthetic phospholipid that plays a significant role in biological research, particularly in studies related to lipid metabolism, inflammation, and cellular signaling. Its unique deuterated structure allows for precise tracking in metabolic studies, making it a valuable tool in both basic and applied biological research.

- Molecular Formula : C24H50NO7P

- Molecular Weight : 495.63 g/mol

- CAS Number : 182257-09-6

- LogP : 5.6498 (indicating hydrophobicity)

| Property | Value |

|---|---|

| Molecular Formula | C24H50NO7P |

| Molecular Weight | 495.63 g/mol |

| CAS Number | 182257-09-6 |

| LogP | 5.6498 |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

This compound primarily interacts with cellular membranes and influences various signaling pathways. It has been shown to:

- Modulate Enzyme Activity : The compound can activate phospholipase A2, which leads to the production of pro-inflammatory mediators.

- Influence Cytokine Production : It stimulates macrophages and endothelial cells, resulting in the secretion of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in inflammatory responses .

Proinflammatory Activity

Research indicates that this compound exhibits proinflammatory properties, making it relevant in studies of diseases such as atherosclerosis and other inflammatory conditions. Its role in lipid signaling pathways has been linked to various pathological processes, including:

- Atherosclerosis : The compound is utilized to understand lipid metabolism's role in cardiovascular diseases.

- Inflammatory Diseases : Its ability to activate immune cells suggests potential implications in chronic inflammatory diseases .

Case Studies

- Atherosclerosis Research : In a study examining the effects of lysophosphatidylcholines on vascular inflammation, researchers found that treatment with this compound led to increased expression of adhesion molecules on endothelial cells, promoting leukocyte adhesion and migration .

- Liver Injury Models : In experiments involving acetaminophen-induced liver injury, the profiling of phosphatidylcholine species showed significant alterations in lipid metabolism, with implications for understanding the recovery processes post-injury .

Lipid Metabolism Studies

The stable isotope labeling provided by the deuterated form allows researchers to trace lipid metabolic pathways accurately. This is particularly useful in:

- Metabolic Flux Analysis : Understanding how lipids are synthesized and degraded within cells.

- Drug Development : Investigating lipid-based drug delivery systems that utilize phospholipids for enhanced bioavailability.

Comparative Studies with Similar Compounds

The biological activity of this compound can be compared with other lysophosphatidylcholines, such as:

| Compound | Key Differences |

|---|---|

| 1-Stearoyl-sn-glycero-3-phosphocholine | Contains stearic acid instead of palmitic acid |

| 1-Oleoyl-sn-glycero-3-phosphocholine | Contains oleic acid moiety |

| 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine | Contains an additional hydroxyl group |

These comparisons help elucidate the unique properties and biological roles of each compound within cellular systems.

Eigenschaften

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i2D3,3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWBNKHCZGQVJV-MLGUWGKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50NO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.